molecular formula C16H14N6O4 B2769210 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396814-97-3

1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Cat. No.: B2769210
CAS No.: 1396814-97-3
M. Wt: 354.326
InChI Key: ZQYHCBAZWWEKRV-UHFFFAOYSA-N
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Description

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea features a benzodioxolyl moiety linked via a urea bridge to a phenyl-substituted tetrazolone ring. Key structural attributes include:

  • Benzodioxolyl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioavailability in medicinal chemistry .
  • Urea linkage: Provides hydrogen-bonding capacity, often critical for target receptor interactions.
  • 4-Methyl-5-oxotetrazole: A five-membered heterocycle with four nitrogen atoms; the oxo-group and methyl substitution influence acidity and electronic properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O4/c1-21-16(24)22(20-19-21)12-5-2-10(3-6-12)17-15(23)18-11-4-7-13-14(8-11)26-9-25-13/h2-8H,9H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYHCBAZWWEKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. It begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the tetrazole ring through a series of coupling reactions. The final product is usually purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds within the same structural family. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG2TBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

These compounds exhibit IC50 values lower than that of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.

The mechanisms underlying the anticancer effects include:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis has shown that these compounds can disrupt normal cell cycle progression in cancer cells.

Other Biological Activities

In addition to anticancer properties, compounds structurally related to This compound have also been evaluated for other biological activities:

Antimicrobial Activity

Some derivatives exhibit antimicrobial properties against various bacterial strains. For example:

CompoundActivity TypeMIC (µg/mL)Reference
Benzodioxole derivativesAntibacterial12.5 - 25

Antioxidant Activity

Research has indicated potential antioxidant activities in related compounds. A study showed that certain derivatives could scavenge free radicals effectively.

Case Studies

A notable case study involved a series of benzo[d][1,3]dioxole derivatives where researchers explored their cytotoxic effects on multiple cancer cell lines. The findings suggested a correlation between structural modifications and increased cytotoxicity.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a series of related compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural features demonstrated high antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies indicating its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of the tetrazole ring has been linked to enhanced anticancer activity. For example, derivatives of tetrazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the benzo[d][1,3]dioxole and tetrazole moieties contributes to its biological activities. Modifications in these groups can lead to variations in potency and selectivity against specific targets.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments. Studies have indicated that related compounds can reduce inflammation markers in cellular models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Structural Features and Key Differences

The table below summarizes structural similarities and differences with related compounds:

Compound Name Core Heterocycle Substituents/Linkers Notable Properties/Activities Reference
Target Compound: 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea Tetrazolone Urea linker, methyl group at tetrazole N4 Potential bioisosteric replacement for carboxylic acids N/A
1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea 1,3,4-Thiadiazole Urea linker, 4-methoxyphenyl Antimicrobial activity inferred from thiadiazole core
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole tert-Butyl group, dihydro-pyrazole Anticonvulsant potential (structural similarity to known anticonvulsants)
1-(2-Hydroxy-2-phenyl-ethyl)-3-thiophen-2-ylmethyl-4-[(thiophen-2-ylmethyl)amino]-triazol-5-one Triazolone Thiophene substituents, hydroxyethyl Antitumor and antimicrobial activities reported
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-triazol-4-yl)-4,5-dihydropyrazol-1-yl)thiazole Thiazole, triazole Fluorophenyl groups, dihydropyrazole High crystallinity; planar molecular conformation

Functional Group Analysis

  • Tetrazole vs. Thiadiazole : Tetrazoles (pKa ~4.9) act as carboxylic acid bioisosteres, enhancing metabolic stability , while thiadiazoles exhibit sulfur-mediated electronic effects, often linked to antimicrobial activity.
  • Urea Linkage : Present in both the target compound and ’s thiadiazole analog, this group facilitates hydrogen bonding but may differ in conformational flexibility depending on adjacent substituents.
  • Benzodioxolyl Group : Common across analogs, this moiety improves lipophilicity and membrane permeability compared to unsubstituted phenyl rings .

Computational and Crystallographic Insights

  • Crystallography : Isostructural thiazole-triazole compounds () adopt planar conformations, with fluorophenyl groups influencing packing efficiency . The target compound’s tetrazole may adopt a similar planar arrangement.

Preparation Methods

Synthesis of 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline

The tetrazole moiety is synthesized via cycloaddition and subsequent functionalization.

Formation of 1-Phenyl-1H-tetrazol-5(4H)-one

4-Aminophenylacetonitrile undergoes a Huisgen cycloaddition with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C for 24 hours, forming 1-phenyl-1H-tetrazol-5(4H)-one.

Methylation at the 4-Position

The tetrazol-5-one is treated with methyl iodide in the presence of potassium carbonate in acetone, yielding 4-methyl-1-phenyl-1H-tetrazol-5(4H)-one. This reaction proceeds via nucleophilic substitution at the tetrazole nitrogen.

Functionalization to Aniline Derivative

The phenyl group in 4-methyl-1-phenyl-1H-tetrazol-5(4H)-one is replaced via electrophilic aromatic substitution to introduce an amino group at the para position. Nitration followed by reduction (as in Section 1.2) yields 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline.

Urea Linkage Formation

The urea bridge is constructed using methods adapted from (thio)urea syntheses.

Isocyanate Formation

4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline is converted to its isocyanate derivative using phosgene (12.5% in toluene) in chloroform at room temperature. The reaction is quenched with sodium bicarbonate to isolate 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl isocyanate as a white solid.

Coupling with Benzo[d]dioxol-5-ylamine

The isocyanate (1.0 equiv) is added dropwise to a solution of benzo[d]dioxol-5-ylamine (1.0 equiv) in dichloromethane. The mixture is stirred at room temperature for 2 hours, yielding the target urea derivative after solvent evaporation and recrystallization from ethanol.

Reaction Conditions Table
Parameter Value Source
Solvent Dichloromethane
Temperature Room temperature (25°C)
Reaction Time 2 hours
Yield 85–90%

Alternative Synthetic Routes

Phosgene-Mediated Coupling

A mixture of benzo[d]dioxol-5-ylamine and 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline is treated with phosgene in chloroform, followed by triethylamine to facilitate urea bond formation. This method avoids isolating the isocyanate intermediate.

Carbodiimide Activation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the tetrazole-containing aniline, which is then coupled with benzo[d]dioxol-5-ylamine in tetrahydrofuran (THF).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, tetrazole-phenyl), 6.85 (s, 1H, benzodioxole), 6.72 (d, J = 8.4 Hz, 2H, benzodioxole), 3.45 (s, 3H, CH₃), 2.95 (s, 1H, NH).

Mass Spectrometry (MS)

  • ESI-MS: m/z 397.1 [M+H]⁺ (calculated for C₁₈H₁₄N₆O₄: 396.1).

Challenges and Optimization

Tetrazole Stability

The 5-oxo-tetrazole group is prone to hydrolysis under acidic conditions. Reactions are conducted in anhydrous solvents with neutral pH.

Urea Solubility

The target compound exhibits limited solubility in polar solvents. Recrystallization from ethanol/dichloromethane (1:1) improves purity.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a tetrazole-containing phenylurea precursor. Key steps include:

  • Cyclization : Formation of the tetrazole ring via nitrile cyclization with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .
  • Urea Coupling : Reacting the tetrazole intermediate with 1-isocyanato-benzo[d][1,3]dioxole using a carbodiimide coupling agent (e.g., DCC) in anhydrous DCM at 0–5°C .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate) and using triethylamine as a base to neutralize HCl byproducts .

Q. Q2. How should researchers validate the structural integrity of this compound?

Methodological Answer: Use a multi-spectral approach:

  • ¹H/¹³C NMR : Confirm the presence of the benzo[d][1,3]dioxole moiety (δ 5.90–6.00 ppm for OCH₂O protons) and tetrazole ring (δ 8.20–8.50 ppm for NH urea) .
  • IR Spectroscopy : Identify urea C=O stretching (1650–1680 cm⁻¹) and tetrazole N-H bending (1500–1550 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS: m/z calculated for C₁₉H₁₆N₆O₄: 416.12; observed: 416.28) .

Advanced Mechanistic & Functional Analysis

Q. Q3. What experimental designs are recommended to evaluate its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known urea/tetrazole interactions (e.g., carbonic anhydrase IX due to tetrazole’s Zn²⁺-binding affinity) .
  • Assay Design :
    • Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure inhibition constants (Kᵢ) .
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values .
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate solubility in DMSO/PBS .

Q. Q4. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Conditions : Compare studies using identical buffer pH (7.4 vs. 6.5 can alter tetrazole ionization) .
    • Assay Variability : Account for differences in enzyme sources (recombinant vs. tissue-extracted) .
    • Statistical Reconciliation : Apply ANOVA to pooled data (e.g., p < 0.05 significance threshold) .
  • In Silico Validation : Use molecular docking (AutoDock Vina) to confirm binding pose consistency across studies .

Computational & Mechanistic Studies

Q. Q5. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS with CHARMM36 force field .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the tetrazole) with activity using MOE or Schrödinger .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential (B3LYP/6-31G* basis set) .

Data Reproducibility & Experimental Design

Q. Q6. How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Critical Parameters :
    • Moisture Control : Use Schlenk lines for anhydrous reactions (H₂O < 50 ppm) .
    • Purification : Isolate via column chromatography (silica gel, EtOAc/hexane 3:7) followed by recrystallization (ethanol/water 4:1) .
  • Reporting Standards : Document Rf values, melting points (e.g., 176–228°C for analogs ), and batch-to-batch variability (<5% by HPLC) .

Advanced Functionalization & Derivatives

Q. Q7. What strategies modify the tetrazole or urea moieties to enhance bioactivity?

Methodological Answer:

  • Tetrazole Functionalization :
    • N-Alkylation : React with methyl iodide/K₂CO₃ in DMF to improve lipophilicity (logP ↑0.5–1.0) .
    • Sulfonylation : Introduce sulfonyl groups (e.g., TsCl/pyridine) to enhance enzyme binding .
  • Urea Modifications : Replace phenyl with heteroaryl groups (e.g., pyridine) via Curtius rearrangement .

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